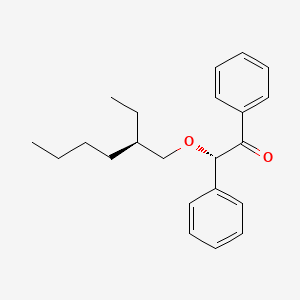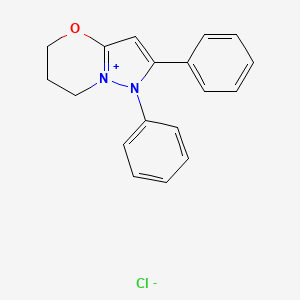
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 301-699-8, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless, crystalline solid that is highly stable and can be safely handled under controlled conditions. The compound is primarily used in military applications and demolition activities due to its explosive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Each nitration step requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: Crystallization and washing to remove impurities and by-products.
Drying: Ensuring the final product is free of moisture to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various by-products.
Reduction: Reduction reactions can convert it into less explosive compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as iron and hydrochloric acid.
Substitution: Requires electrophiles and appropriate catalysts.
Major Products
Oxidation: Produces compounds like trinitrobenzoic acid.
Reduction: Forms compounds like aminodinitrotoluene.
Substitution: Results in various substituted nitrotoluenes.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in studies of detonation and explosive properties.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research into its toxicological effects and potential antidotes.
Industry: Used in the development of new explosives and demolition technologies.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves breaking the nitrogen-oxygen bonds, releasing gases like nitrogen and carbon dioxide, and generating heat and pressure. The molecular targets include the nitro groups, which are highly reactive under the right conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. It has a higher explosive power and is less sensitive to shock and friction, making it safer to use in various applications.
Propiedades
Número CAS |
94030-94-1 |
|---|---|
Fórmula molecular |
C18H17ClN2O |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
1,2-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-8-ium;chloride |
InChI |
InChI=1S/C18H17N2O.ClH/c1-3-8-15(9-4-1)17-14-18-19(12-7-13-21-18)20(17)16-10-5-2-6-11-16;/h1-6,8-11,14H,7,12-13H2;1H/q+1;/p-1 |
Clave InChI |
VZPZPTFONLHLSW-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


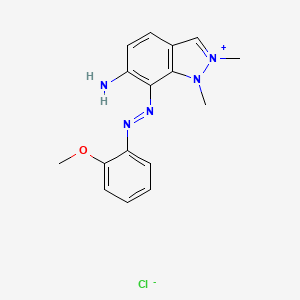
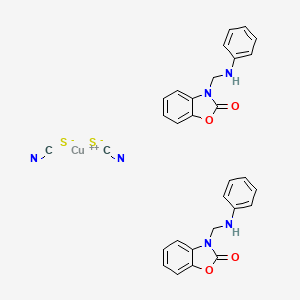

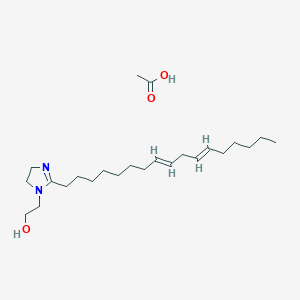
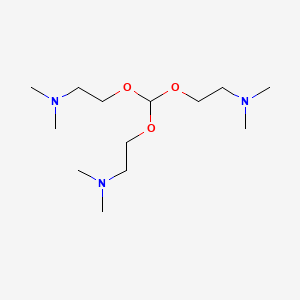

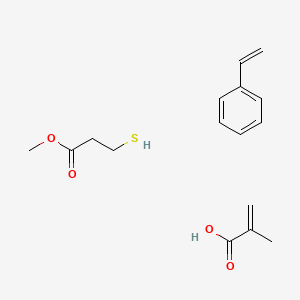
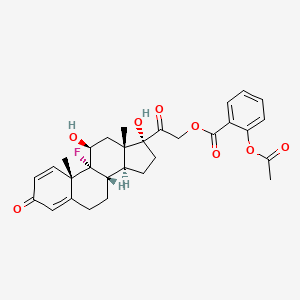

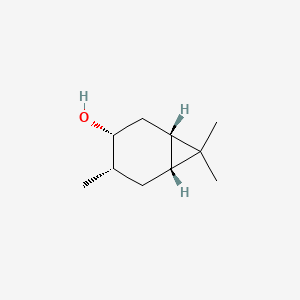


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
